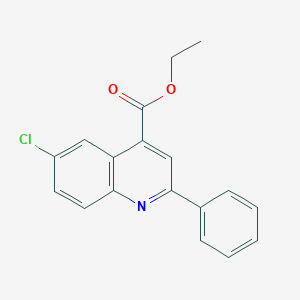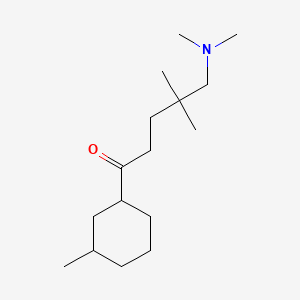![molecular formula C22H14N4 B14147677 1H,1'H-[2,2']Biperimidinyl CAS No. 1904-61-6](/img/structure/B14147677.png)
1H,1'H-[2,2']Biperimidinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1’H-[2,2’]Biperimidinyl is a heterocyclic compound that features two perimidine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’]Biperimidinyl can be synthesized through the dimerization of 1H-perimidines in the presence of a Lewis acid such as aluminum chloride in nitromethane . This method involves the selective acylation of 1H-perimidines by acid halides under Friedel-Crafts reaction conditions at room temperature, leading to the formation of 6(7),6’(7’)-biperimidinyl derivatives .
Industrial Production Methods: . These methods can be adapted for large-scale production with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1H,1’H-[2,2’]Biperimidinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acid halides, and other electrophiles in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of 1H,1’H-[2,2’]Biperimidinyl, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1H,1’H-[2,2’]Biperimidinyl has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H,1’H-[2,2’]Biperimidinyl involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity . Additionally, its ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1H,1’H-2,2’-Bibenzo[d]imidazole: Similar in structure but with benzene rings fused to the imidazole rings.
1H-Perimidine: A precursor to 1H,1’H-[2,2’]Biperimidinyl, featuring a single perimidine ring.
Imidazole Derivatives: Compounds with similar nitrogen-containing heterocyclic structures, widely used in various applications.
Uniqueness: 1H,1’H-[2,2’]Biperimidinyl is unique due to its dimeric structure, which provides distinct chemical and physical properties compared to its monomeric counterparts. This uniqueness makes it valuable for specific applications in coordination chemistry, materials science, and pharmaceuticals.
Propiedades
Número CAS |
1904-61-6 |
|---|---|
Fórmula molecular |
C22H14N4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(1H-perimidin-2-yl)-1H-perimidine |
InChI |
InChI=1S/C22H14N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21(24-16)22-25-17-11-3-7-14-8-4-12-18(26-22)20(14)17/h1-12H,(H,23,24)(H,25,26) |
Clave InChI |
HCULNKIOBCLKMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=NC5=CC=CC6=C5C(=CC=C6)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)



![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)




![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

